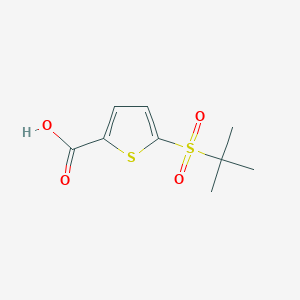

5-(2-Methyl-propane-2-sulfonyl)-thiophene-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While the exact synthesis process for “5-(2-Methyl-propane-2-sulfonyl)-thiophene-2-carboxylic acid” is not available, related compounds such as “tert-Butanesulfinamide” can be synthesized by enantioselective oxidation of inexpensive di-tert-butyl disulfide to the thiosulfinate followed by disulfide bond cleavage by lithium amide .Scientific Research Applications

Chemical Synthesis and Applications

Thioacetalization and Chloromethylation : 5-(2-Thienylsulfanyl)thiophene-2-carbaldehyde, related to the target compound, has been used in thioacetalization and chloromethylation processes, contributing to the development of compounds with potential applications in various chemical syntheses. This process leads to the formation of products with thiophene rings connected by sulfur and methylene bridges, indicating its utility in complex chemical synthesis (Papernaya et al., 2009).

Formation of Coordination Polymers : A derivative of thiophene-2,5-dicarboxylic acid, closely related to the subject compound, was utilized in creating novel coordination polymers. These polymers have diverse structural topologies and potential applications in material science, demonstrating the versatility of thiophene carboxylic acids in forming complex structures (Xue et al., 2015).

Catalysis in Organic Synthesis : 2-(Sulfooxy)propane-1,2,3-tricarboxylic acid, a compound structurally related to the target molecule, has been reported as a novel and green catalyst for the formylation of alcohols and amines. This illustrates the potential of sulfonyl-substituted compounds in catalysis (Ghorbani‐Choghamarani & Akbaripanah, 2012).

Photoluminescence Properties in Metal–Organic Frameworks : Compounds containing thiophene carboxylic acid and sulfonate structures have been used to synthesize metal–organic frameworks with unique luminescent properties. This application signifies the role of such compounds in the development of new materials with specific light-emitting characteristics (Liu et al., 2013).

Regiospecific Arylation in Organic Chemistry : Thiophene carboxylates with sulfamoyl or phenoxysulfonyl substituents have been used in regiospecific arylations, indicating the compound's relevance in detailed organic synthesis processes (Bheeter et al., 2013).

properties

IUPAC Name |

5-tert-butylsulfonylthiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O4S2/c1-9(2,3)15(12,13)7-5-4-6(14-7)8(10)11/h4-5H,1-3H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICNMIDYXOGQVOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)(=O)C1=CC=C(S1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Methyl-propane-2-sulfonyl)-thiophene-2-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

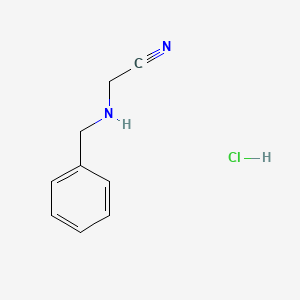

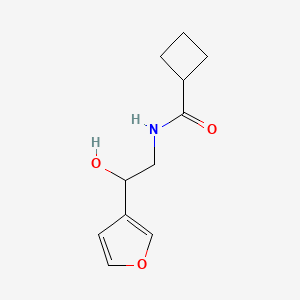

![[1-(2-chloro-4-fluorobenzyl)-1H-indol-3-yl]methanol](/img/structure/B2471197.png)

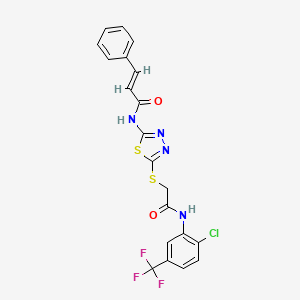

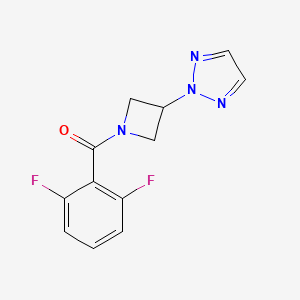

![3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine](/img/structure/B2471204.png)

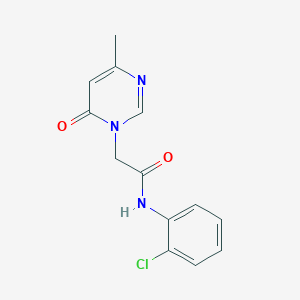

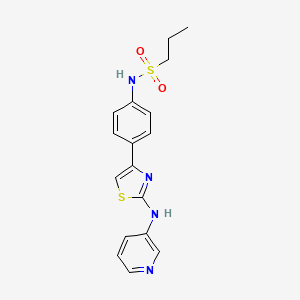

![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2471207.png)